4-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-oxobut-2-enoic acid
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Overview
Description
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-oxobut-2-enoic acid is a synthetic organic compound belonging to the pyrazole family Pyrazoles are characterized by their five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-oxobut-2-enoic acid typically involves the reaction of 3,5-dimethyl-1H-pyrazole with suitable acylating agents under controlled conditions. One common method involves the use of acetic anhydride as the acylating agent in the presence of a base such as pyridine. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-oxobut-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid
- 4-(3,5-Dimethyl-1H-pyrazol-1-yl)methyl-4-methyl-2-phenyl-4,5-dihydro-1H-pyrazole
Uniqueness
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-oxobut-2-enoic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to act as a versatile building block in synthetic chemistry and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C9H10N2O3 |
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Molecular Weight |
194.19 g/mol |
IUPAC Name |
(E)-4-(3,5-dimethylpyrazol-1-yl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C9H10N2O3/c1-6-5-7(2)11(10-6)8(12)3-4-9(13)14/h3-5H,1-2H3,(H,13,14)/b4-3+ |
InChI Key |
TUBOYDSWJDGXHB-ONEGZZNKSA-N |
Isomeric SMILES |
CC1=CC(=NN1C(=O)/C=C/C(=O)O)C |
Canonical SMILES |
CC1=CC(=NN1C(=O)C=CC(=O)O)C |
Origin of Product |
United States |
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